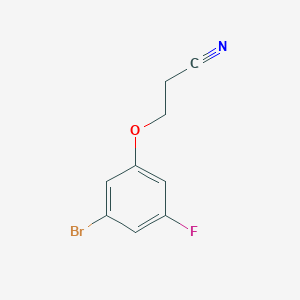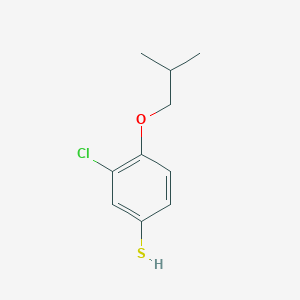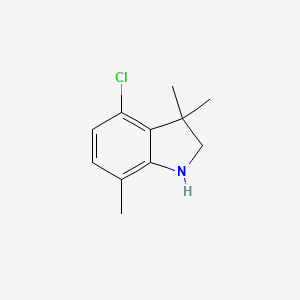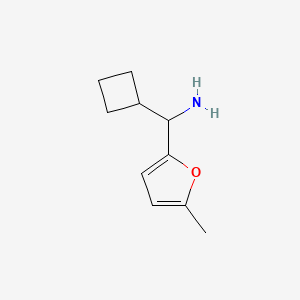![molecular formula C9H16N2O2 B13082083 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one: is a heterocyclic compound with the following chemical structure:
Structure: C9H16N2O2Br
This compound belongs to the spirocyclic family and contains a spiro nitrogen atom. The “2-ethyl” group indicates an ethyl substituent attached to the nitrogen atom. .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve cyclization reactions. One common method is the reaction between an appropriate amine and a carbonyl compound, followed by cyclization. Specific conditions and reagents may vary, but the overall process aims to form the spirocyclic ring.
Industrial Production: While detailed industrial production methods are not widely available, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Can be reduced to form the corresponding amine.
Substitution: Reacts with nucleophiles or electrophiles to form substituted derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) or electrophiles (e.g., alkyl halides).
Major Products: The major products depend on the specific reaction conditions and substituents present. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxo-functionalized derivative.
Scientific Research Applications
Chemistry:
Building Block: Used in organic synthesis to create more complex molecules.
Spirocyclic Chemistry: Studied for its unique spirocyclic structure and reactivity.
Pharmacology: Investigated for potential pharmaceutical applications due to its spirocyclic scaffold.
Biological Activity: Research on its effects on biological targets (e.g., receptors, enzymes).
Fine Chemicals: Used as a precursor in the synthesis of other compounds.
Materials Science: Explored for its properties in materials applications.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs with the same spirocyclic structure, related compounds with similar heterocyclic scaffolds include:
- Spirooxindoles
- Spiropiperidines
These compounds share some features but differ in substituents and functional groups.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H16N2O2/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9/h7,10H,2-6H2,1H3,(H,11,12) |
InChI Key |
GJBNZVUQEZBTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2(O1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
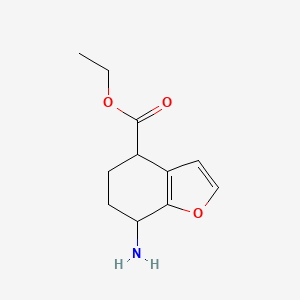
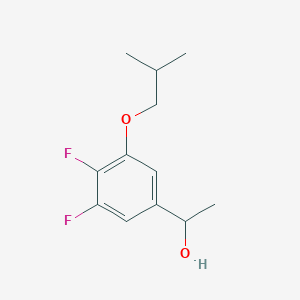
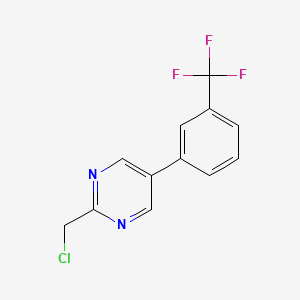
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
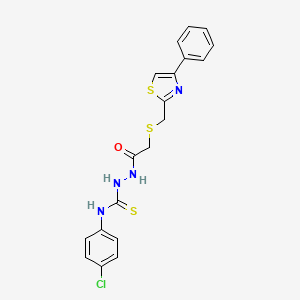
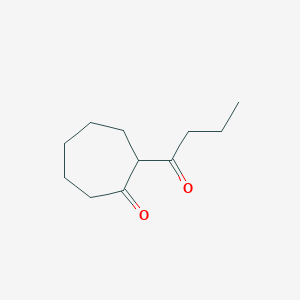
![(4Z)-4-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,5-dione](/img/structure/B13082039.png)
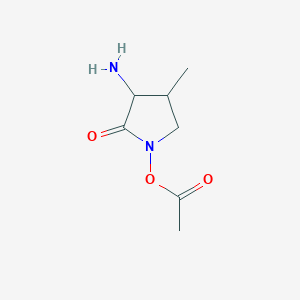
![(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B13082053.png)
